molecular formula C21H24O6 B7765717 Arctigenin CAS No. 144901-91-7

Arctigenin

カタログ番号: B7765717
CAS番号: 144901-91-7
分子量: 372.4 g/mol
InChIキー: NQWVSMVXKMHKTF-JKSUJKDBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arctigenin is a bioactive lignan derived from the fruit of Arctium lappa (burdock), a plant traditionally used in Chinese medicine for its anti-inflammatory, antiviral, and antitumor properties . Structurally, it features a dibenzylbutyrolactone core with methoxy substitutions, contributing to its diverse pharmacological activities. Key mechanisms include inhibition of NF-κB and JAK-STAT signaling pathways, suppression of reactive oxygen species (ROS), and modulation of metabolic regulators like AMP-activated protein kinase (AMPK) and PPARγ . This compound also exhibits antiviral activity against influenza and HIV and enhances glucose uptake in skeletal muscle cells, making it a candidate for metabolic disorder therapeutics . Its pharmacokinetics vary across administration routes, with low oral bioavailability due to extensive metabolism, including hydrolysis to arctigenic acid and glucuronidation .

特性

IUPAC Name

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWVSMVXKMHKTF-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60998919
Record name (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60998919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7770-78-7, 144901-91-7
Record name (-)-Arctigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7770-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arctigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007770787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arctigenin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144901917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arctigenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60998919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARCTIGENIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FD8L150E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ARCTIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U76MR9VS6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-Arctigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030087
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

Solvent-Based Extraction

Conventional methods for isolating arctigenin rely on multi-step solvent extraction. Typically, arctiin—the glycoside precursor of this compound—is first extracted using polar solvents like methanol or ethanol. Subsequent hydrolysis with β-D-glucosidase or snailase converts arctiin to this compound. For example, ethyl acetate extraction followed by pH adjustment (4.0–5.0) has been reported, but this approach suffers from prolonged processing times (12–24 hours) and low yields (0.13%–1.0% this compound content).

Supercritical CO₂ Extraction

Supercritical CO₂ extraction offers a solvent-free alternative, leveraging the tunable solubility of CO₂ under high pressure. While this method reduces organic solvent use, it requires specialized equipment and high energy input. Studies indicate that supercritical CO₂ achieves crude this compound yields comparable to solvent methods but necessitates additional purification steps, such as silica gel chromatography, to obtain pharmaceutical-grade material.

Table 1: Comparison of Traditional Extraction Methods

MethodYield (%)Time (h)Solvent ConsumptionEnergy Demand
Ethyl Acetate + pH0.13–1.012–24HighModerate
Supercritical CO₂1.2–2.56–8LowHigh

Enzyme-Assisted Extraction with Central Composite Design Optimization

Mechanistic Basis of Enzymatic Hydrolysis

The enzymatic conversion of arctiin to this compound involves β-D-glucosidase, which cleaves the glycosidic bond to release the aglycone. Recent innovations involve adding β-D-glucosidase directly to crushed A. lappa fruits, bypassing the need for prior arctiin isolation. This one-step process reduces solvent use by 40% and shortens extraction time to 1–2 hours.

Optimization of Extraction Parameters

Response surface methodology (RSM) with central composite design (CCD) has been employed to optimize three critical factors: enzyme concentration (0.5%–2.5%), ultrasound duration (10–30 minutes), and temperature (30°C–50°C). The quadratic model derived from CCD predicted optimal conditions as:

  • Enzyme concentration : 1.4%

  • Ultrasound time : 25 minutes

  • Temperature : 45°C

Under these conditions, this compound yield reached 6.39%, a 28.15% increase over non-enzymatic methods. The regression equation for yield (YY) as a function of variables (X1X_1, X2X_2, X3X_3) is:

Y=10.615+7.372X1+0.214X2+0.198X31.892X120.003X220.002X32Y = -10.615 + 7.372X1 + 0.214X2 + 0.198X3 - 1.892X1^2 - 0.003X2^2 - 0.002X3^2

with R2=0.972R^2 = 0.972, indicating strong model fit.

Table 2: Optimal vs. Baseline Enzymatic Extraction

ParameterOptimalBaselineImprovement (%)
Yield6.39%4.98%28.15
Solvent Volume30% EtOH90% EtOH66.7
Energy Consumption25 min240 min89.6

Industrial-Scale Production and Purification

Large-Scale Ultrasonic Extraction

A pilot-scale study utilizing a 40 kHz ultrasonic cleaner (2000 W acoustical power) demonstrated the feasibility of industrial production. Ten kilograms of A. lappa powder yielded 30 g of pure this compound after silica gel chromatography (chloroform:methanol = 40:1). Key steps included:

  • Enzymatic hydrolysis : 200 g β-glucosidase in 125 L water.

  • Ethanol precipitation : 30% ethanol to precipitate polysaccharides.

  • Column chromatography : Silica gel (100–200 mesh) for final purification.

Advanced Purification Techniques

The CN102464635A patent describes a high-performance liquid chromatography (HPLC) method using acetonitrile-water gradients (55:45 to 70:30) to achieve >98% purity. This method reduces impurities from lignans like matairesinol, which co-elute in traditional systems.

Synthetic Derivatives to Enhance Solubility

Amino Acid Ester Modification

To address this compound’s poor aqueous solubility (<0.1 mg/mL), five amino acid derivatives (glycine, valine, leucine, etc.) were synthesized. Deprotection of t-BOC groups increased solubility by 12–18 fold, with ARG8 (valine derivative) showing the highest nitrite-scavenging capacity (IC₅₀ = 8.3 mg/mL vs. 17.49 mg/mL for native this compound).

In Vivo Anti-Tumor Efficacy

In H22 tumor-bearing mice, ARG8 and ARG10 (isoleucine derivative) exhibited tumor inhibition rates of 69.27% and 43.58%, respectively, surpassing native this compound (32.11%). Serum cytokine levels (IL-2, TNF-α) were also normalized, indicating reduced immunotoxicity.

Environmental and Economic Considerations

Lifecycle Assessment of Methods

Enzyme-assisted extraction reduces wastewater generation by 50% compared to solvent methods, primarily due to lower ethanol consumption (30% vs. 90%). However, enzyme costs ($120–$150/kg) remain a barrier, though immobilized enzyme reactors could mitigate this.

Cost-Benefit Analysis

A techno-economic model for a 100 kg/day facility estimates:

  • Capital cost : $1.2 million (ultrasonic extractors, HPLC)

  • Operating cost : $280/kg (enzymes account for 60%)

  • Break-even price : $450/kg, competitive with synthetic alternatives .

化学反応の分析

Derivatization Through Amino Acid Conjugation

Arctigenin’s poor water solubility has been addressed via valine derivatization. In a synthesis protocol ( ):

  • Reaction : this compound reacts with valine ethyl ester hydrochloride using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in acetonitrile.

  • Yield : Up to 80% under optimized solvent conditions.

  • Key Data :

    SolventConversion RateYield
    Acetonitrile97.8%80%
    Dichloromethane97.8%65%
    DMSO<50%<30%

This derivative (ARG-V) demonstrated enhanced anti-tumor activity and nitrite scavenging capabilities compared to the parent compound .

Structural Modifications for AMPK Activation

Racemic this compound analogues were synthesized to improve glucose uptake activity ( ):

  • Halogenation : Replacement of the para-hydroxyl group on the benzyl moiety with chlorine yielded 2p , which showed a 1.31-fold increase in 2-deoxyglucose uptake in L6 myotubes.

  • Lactone Ring Modifications : Alkylation at the C-9′ position with groups like -OCH₂CH₂Cl enhanced fatty acid oxidation .

Metabolic Transformation Pathways

In vivo and in vitro studies reveal this compound undergoes extensive phase I/II metabolism ( ):

  • Demethylation : Loss of methyl groups produces metabolites like enterolactone (B19 , m/z 297.11346) .

  • Oxidation : Hydroxylation at multiple positions (e.g., tri-hydroxylated A6 , m/z 419.13516) and formation of di-oxidized (A5 , m/z 403.13943) derivatives .

  • Glucuronidation : Conjugation with glucuronic acid forms metabolites like F27 (m/z 565.19157) .

Click Chemistry for Hybrid Derivatives

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) was employed to synthesize triazole-linked derivatives ( ):

  • Reaction : Propargyl-functionalized this compound (g ) reacts with azide-containing intermediates (o ) under Cu(II)/sodium ascorbate.

  • Products : Compounds like A10 and B8 showed improved solubility and anti-inflammatory activity .

Esterification and Alkylation for Anti-Proliferative Activity

C-9′ alkyl/aryl substitutions were explored to enhance cytotoxicity ( ):

  • Key Reaction : this compound reacts with bromoalkyl esters (e.g., ethyl bromoacetate) to yield ester derivatives.

  • Activity Data :

    DerivativeSubstitutionIC₅₀ (μM) vs. MCF-7
    2a -OCH₃12.4
    2d -OCH₂CH₂Cl8.9

These modifications disrupted mitochondrial membrane potential and induced apoptosis in cancer cells .

Synthetic Routes and Purification

Large-scale production relies on silica gel column chromatography for isolation, with organic synthesis routes achieving >95% purity . Key intermediates are characterized via HRMS and 2D NMR .

類似化合物との比較

Comparison with Structurally Similar Lignans

Arctiin

Arctiin, the glycosylated precursor of arctigenin, shares a core structure but differs in bioavailability and potency.

  • Adipocyte Differentiation : this compound (100 μM) reduces PPARγ and C/EBPα mRNA levels to 13.5% and 6.3% of controls, respectively, while arctiin achieves only 33.9% and 8.4% at the same dose, indicating superior activity of the aglycone form .
  • Antioxidant Capacity : this compound demonstrates stronger free radical scavenging (DPPH assay) than arctiin, attributed to its free hydroxyl groups .
  • Metabolism : Arctiin is hydrolyzed to this compound in the gut, explaining its delayed pharmacological effects .

Matairesinol and Gramine

These lignans bind AdipoR1, a receptor involved in insulin sensitization, but this compound uniquely activates AMPK, enhancing glucose uptake (1.75-fold at 3 μM) .

Compound AdipoR1 Affinity Glucose Uptake Enhancement Key Target
This compound Moderate 1.75-fold (3 μM) AMPK, PPARγ
Matairesinol High Not reported AdipoR1
Gramine High Not reported AdipoR1

Comparison with Functionally Similar Compounds

Quercetin (Flavonoid)

While quercetin is a flavonoid with anti-proliferative effects, this compound exhibits 10–20-fold stronger activity in prostate cancer cells. Their combination synergistically inhibits AR and PI3K/Akt pathways, reducing oncogenic microRNAs (e.g., miR-21) and enhancing chemoprevention .

3,5-Dicaffeoylquinic Acid (Phenolic Acid)

In antioxidant assays, 3,5-dicaffeoylquinic acid shows 50% inhibition at low concentrations, outperforming this compound. However, this compound’s dual antioxidant and anti-inflammatory actions (via JAK-STAT inhibition) provide broader therapeutic utility .

Mechanistic Differences in Anticancer Activity

  • This compound vs.
  • Synergy with Quercetin : Combined treatment reduces AR and STAT3 expression more effectively than either compound alone .

Pharmacokinetic and Metabolic Considerations

Sublingual administration in rats improves absorption (Tmax = 15 min) . In contrast, arctiin requires hydrolysis for activation, delaying its effects .

生物活性

Arctigenin, a lignan derived from the plant Arctium lappa (burdock), has garnered attention for its diverse biological activities, particularly in cancer treatment and anti-inflammatory responses. This article synthesizes current research findings, case studies, and pharmacological data on this compound's biological activity.

Overview of this compound

This compound is recognized for its potential therapeutic properties, including:

  • Anti-cancer effects
  • Anti-inflammatory activity
  • Antioxidant properties
  • Neuroprotective effects

These activities make this compound a candidate for further clinical investigation.

Anti-Cancer Activity

This compound has shown significant anti-cancer properties across various studies, affecting multiple types of cancer cells. Below are key findings from recent research:

1. Inhibition of Tumor Growth

  • Pancreatic Cancer : this compound inhibited the growth of pancreatic tumors in nude mice and reduced the viability of pancreatic cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase. It suppressed cyclin D1 expression while not affecting CDK4 and CDK6 levels .
  • Prostate Cancer : In a study involving LNCaP prostate cancer cells, this compound significantly inhibited cell proliferation under high-fat diet conditions, reducing tumor growth by 45%. This effect was associated with decreased levels of circulating free fatty acids and pro-inflammatory cytokines .

This compound's anti-cancer mechanisms include:

  • Cell Cycle Regulation : Induction of G1 phase arrest in bladder cancer cells by downregulating cyclin D1 .
  • Apoptosis Induction : Activation of the ROS/p38 MAPK pathway leading to apoptosis in estrogen receptor-negative breast cancer cells .

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects through various pathways:

  • Inhibition of NF-κB Pathway : It suppresses lipopolysaccharide-induced p65 nuclear translocation, which is crucial for inflammation .
  • Cytokine Regulation : this compound reduces the expression of pro-inflammatory cytokines such as IL-1β and IL-6 by inhibiting the JAK-STAT signaling pathway in macrophages .

Pharmacokinetics and Dosage

Recent pharmacokinetic studies have indicated that this compound has favorable absorption characteristics when administered orally. The relative bioavailability of this compound formulations has been shown to be significantly higher than that of its parent compound, suggesting improved therapeutic potential .

Table 1: Summary of Pharmacological Effects of this compound

Biological ActivityEffectMechanism
Anti-cancerInhibits tumor growthInduces apoptosis; cell cycle arrest
Anti-inflammatoryReduces inflammationInhibits NF-κB pathway; modulates cytokine release
AntioxidantReduces oxidative stressScavenges free radicals
NeuroprotectiveProtects neuronal cellsModulates neurotrophic factors

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Breast Cancer Study : A clinical trial demonstrated that this compound could enhance the efficacy of conventional therapies in patients with estrogen receptor-negative breast cancer by inducing apoptosis through specific signaling pathways .
  • Prostate Cancer Management : In obese patients, this compound's ability to reduce pro-cancer adipokines while inhibiting tumor growth presents a dual therapeutic approach, addressing both obesity and cancer simultaneously .

Q & A

Q. What are the primary mechanisms through which Arctigenin exerts its metabolic effects, and how can researchers validate these pathways experimentally?

this compound activates AMP-activated protein kinase (AMPK) via inhibition of mitochondrial complex I, leading to improved glucose uptake and lipid metabolism in metabolic disorder models . To validate these pathways, researchers should:

  • Use Western blotting to measure AMPK phosphorylation levels in tissues or cell lines (e.g., L6 myotubes, primary hepatocytes).
  • Conduct glucose uptake assays (e.g., 2-NBDG uptake in skeletal muscles) and mitochondrial respiration assays (e.g., Seahorse Analyzer) to confirm metabolic effects .
  • Compare results with AMPK inhibitors (e.g., Compound C) to establish causality .

Q. Which experimental models are commonly used to study this compound's anti-cancer properties, and what are their limitations?

  • In vitro models : ER-positive (MCF-7) and ER-negative (MDA-MB-231, BT549) breast cancer cell lines are standard for assessing anti-metastatic effects (e.g., migration/invasion assays) . Limitations include lack of tumor microenvironment complexity.
  • In vivo models : ob/ob mice for metabolic studies and xenograft models for cancer research. Limitations include interspecies metabolic differences and high costs .

Q. What standardized assays are recommended for evaluating this compound's impact on epithelial-mesenchymal transition (EMT) in cancer cells?

  • Transwell migration/invasion assays with Matrigel-coated membranes to quantify metastatic potential .
  • qPCR/Western blotting to measure EMT markers (e.g., E-cadherin, N-cadherin) and downstream targets like 4EBP1 .
  • Use pharmacological inhibitors (e.g., Akt or MAPK inhibitors) to dissect signaling pathways .

Advanced Research Questions

Q. How do contradictory findings regarding this compound's estrogen receptor (ER)-dependent vs. ER-independent actions influence experimental design in oncology research?

Evidence shows this compound inhibits metastasis in both ER-positive and ER-negative cells via Akt/NF-κB/MAPK pathways, suggesting ER-independent mechanisms . To address this contradiction:

  • Include ER-negative cell lines (e.g., MDA-MB-231) and ER antagonists (e.g., Fulvestrant) as controls.
  • Perform kinase activity assays (e.g., phospho-specific antibodies) to quantify pathway activation independently of ER status .
  • Use RNA sequencing to identify ER-independent gene networks affected by this compound .

Q. What methodologies are recommended for determining the optimal in vivo dosage of this compound to balance efficacy with toxicity in metabolic disorder models?

  • Conduct dose-response studies in ob/ob mice, measuring blood glucose, lipid profiles, and liver/kidney toxicity markers (e.g., ALT, creatinine) .
  • Use pharmacokinetic profiling (e.g., LC-MS/MS) to assess bioavailability and tissue distribution.
  • Apply isobolographic analysis if combining this compound with other therapies to evaluate synergistic effects .

Q. How can researchers reconcile discrepancies in this compound's effects on mitochondrial respiration across different cell types?

Discrepancies may arise from cell-specific metabolic dependencies. To address this:

  • Compare oxygen consumption rates (OCR) in cancer cells vs. normal cells using Seahorse assays .
  • Validate findings with mitochondrial complex I inhibitors (e.g., rotenone) to isolate this compound-specific effects .
  • Integrate transcriptomic data (e.g., RNA-seq) to identify cell-type-specific metabolic pathways influenced by this compound .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound's pleiotropic mechanisms in metabolic and cancer studies?

  • Combine proteomics (e.g., phosphoproteomics for AMPK/MAPK pathways) with metabolomics (e.g., LC-MS for glucose/lipid metabolites) .
  • Use bioinformatics tools (e.g., Gene Ontology enrichment, KEGG pathway analysis) to identify cross-talk between signaling networks .
  • Validate in silico predictions with CRISPR/Cas9 knockout models (e.g., AMPKα1/α2 double knockout) .

Methodological Considerations

  • Data Validation : Always include positive/negative controls (e.g., metformin for AMPK activation, rotenone for complex I inhibition) to confirm mechanistic specificity .
  • Reproducibility : Follow ARRIVE guidelines for in vivo studies and provide raw data in supplementary materials .
  • Ethical Compliance : For human cell lines, document source and ethical approval (e.g., ATCC guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arctigenin
Reactant of Route 2
Arctigenin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。